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4-(Dimethylamino)nicotinonitrile

Cat. No.: B13820735
M. Wt: 147.18 g/mol
InChI Key: UFTOHTRIMQQBQI-UHFFFAOYSA-N
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Description

Overview of Nicotinonitrile Scaffolds in Organic Chemistry and Materials Science

Nicotinonitrile and its derivatives are fundamental building blocks in the synthesis of a multitude of organic compounds. ontosight.airsc.org The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles, thus providing a gateway to diverse chemical entities. In medicinal chemistry, the nicotinonitrile scaffold is present in several marketed drugs, highlighting its therapeutic importance. rsc.orggoogleapis.com For instance, derivatives of nicotinonitrile have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. google.comontosight.ai

Beyond pharmaceuticals, the nicotinonitrile framework is also making inroads into materials science. The unique electronic properties and the potential for incorporation into larger conjugated systems make nicotinonitrile derivatives attractive for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai The ability of the nitrile group to participate in coordination chemistry also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

Significance of the Dimethylamino Moiety in Functionalized Pyridine (B92270) Systems

The dimethylamino group is a powerful electron-donating group that significantly influences the chemical and physical properties of the pyridine ring to which it is attached. In a landmark example, 4-(dimethylamino)pyridine (DMAP) is a widely used hypernucleophilic catalyst in a variety of organic reactions, including esterifications, acylations, and rearrangements. wikipedia.orgsigmaaldrich.cn The enhanced nucleophilicity of the pyridine nitrogen in DMAP is a direct result of the resonance donation from the dimethylamino group, which increases the electron density on the ring nitrogen. google.com

This electron-donating character of the dimethylamino group in 4-(dimethylamino)nicotinonitrile is expected to similarly activate the pyridine ring, influencing its reactivity in various chemical transformations. The increased electron density can facilitate electrophilic substitution reactions and enhance the nucleophilicity of the pyridine nitrogen, making it a more potent catalyst or ligand in coordination chemistry.

Research Trajectories and Academic Relevance of this compound Derivatives

While dedicated research focused solely on this compound is emerging, a significant body of work has been dedicated to its derivatives, providing a clear indication of its academic and industrial relevance. These derivatives have shown considerable promise in medicinal chemistry and materials science.

Research into compounds such as 4-(Dimethylamino)-2-(4-fluorophenoxy)nicotinonitrile and 4-(anilino)-2-(dimethylamino)nicotinonitrile has highlighted the potential of this scaffold in the development of kinase inhibitors, which are crucial in cancer therapy. ontosight.aiontosight.ai The specific substitutions on the pyridine ring, in conjunction with the core this compound structure, are key to their biological activity.

The synthesis of these derivatives often involves multi-step reaction sequences where the this compound core is assembled and subsequently functionalized. ontosight.ai The exploration of these synthetic routes is an active area of research, with a focus on developing more efficient and scalable methods.

Interactive Data Tables

To provide a clearer understanding of the compounds discussed, the following interactive tables summarize their key identifiers and related molecules.

Table 1: Key Chemical Compound Information
Compound NameSynonymsMolecular FormulaCAS Number
This compound4-(Dimethylamino)pyridine-3-carbonitrileC8H9N390734-93-9
4-(Dimethylamino)pyridineDMAPC7H10N21122-58-3
Nicotinonitrile3-CyanopyridineC6H4N2100-54-9
4-(Dimethylamino)-2-(4-fluorophenoxy)nicotinonitrile-C15H12FN3O341967-05-3
4-(anilino)-2-(dimethylamino)nicotinonitrile-C14H14N4-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B13820735 4-(Dimethylamino)nicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4-(dimethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-11(2)8-3-4-10-6-7(8)5-9/h3-4,6H,1-2H3

InChI Key

UFTOHTRIMQQBQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NC=C1)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Dimethylamino Nicotinonitrile and Its Derivatives

Multi-component Condensation Reactions for Nicotinonitrile Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. researchgate.net These reactions are valued for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity, making them ideal for the synthesis of heterocyclic scaffolds like the pyridine (B92270) ring. researchgate.netgoogle.com

Domino Reaction Strategies

Domino reactions, a subset of MCRs, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all under the same reaction conditions. sigmaaldrich.com This approach avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste. sigmaaldrich.comacs.org

A notable domino strategy for the synthesis of related 2-aminonicotinonitriles involves a copper(II)-salt/DABCO-mediated one-pot reaction. google.com This method utilizes vinyl malononitriles as a four-carbon source and cyclic sulfamidate imines as a one-carbon-one-nitrogen source. The reaction proceeds through a vinylogous Mannich-cycloaromatization sequence to yield highly substituted 2-aminonicotinonitriles that also feature a phenolic moiety. google.com This de novo synthesis strategy is practical for gram-scale production and demonstrates good tolerance for a variety of functional groups. google.com

The general principle of domino reactions in organic synthesis is to design a cascade of events that efficiently builds molecular complexity. google.com For pyridine synthesis, this can involve a series of C-C and C-N bond formations, often initiated by Michael additions, aldol (B89426) condensations, or Mannich-type reactions, leading to a precursor that cyclizes and aromatizes to the final pyridine product. google.comchem-soc.si

Four-Component Condensation Protocols

Four-component reactions represent a powerful tool for the synthesis of densely functionalized nicotinonitriles. A prominent example is the Hantzsch dihydropyridine (B1217469) synthesis, which is a pseudo four-component reaction that combines an aldehyde, two equivalents of a β-keto ester, and an ammonia (B1221849) source. researchgate.netgoogle.com While traditionally used for dihydropyridines, modifications and subsequent oxidation steps can yield the aromatic pyridine ring.

A more direct four-component synthesis of nicotinonitrile derivatives has been developed using a nanomagnetic metal-organic framework as a catalyst. researchgate.net In this solvent-free method, a mixture of a 3-oxo-propanenitrile, an aldehyde, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) are reacted at elevated temperatures. researchgate.net This protocol affords a wide range of nicotinonitrile derivatives in high yields (68–90%) and short reaction times (40–60 minutes). researchgate.net The proposed mechanism involves a cooperative vinylogous anomeric-based oxidation (CVABO). researchgate.net

Another relevant multicomponent approach is the synthesis of 4-methyl-substituted 5-nitro-1,4-dihydropyridines from a β-dicarbonyl compound, acetaldehyde (B116499) diethyl acetal, a nitrocarbonyl compound, and ammonium acetate in acetic acid. google.comwikipedia.org The resulting dihydropyridines can then be oxidized to the corresponding nitropyridines. google.comwikipedia.org Although this example does not directly yield a 4-(dimethylamino) group, it illustrates the modularity of MCRs in constructing the pyridine ring with various substituents.

ReactantsCatalyst/ConditionsProduct TypeYieldRef
3-Oxo-3-phenylpropanenitrile, Aldehyde, Acetophenone, NH4OAcFe3O4@MIL-53(Al)-N(CH2PO3)2, 110 °C, solvent-freeNicotinonitrile derivatives68–90% researchgate.net
2-Nitroacetophenone, Acetaldehyde diethyl acetal, β-Dicarbonyl compound, NH4OAcAcetic acid, 60 °C4-Methyl-5-nitro-1,4-dihydropyridineSatisfactory google.comwikipedia.org

Reactions Involving Malononitrile (B47326) Derivatives in Pyridine Annulation

Malononitrile is a versatile C3 building block in heterocyclic synthesis due to its activated methylene (B1212753) group and two nitrile functionalities. google.com It is frequently employed in pyridine annulation reactions, which involve the formation of the pyridine ring onto an existing molecular fragment.

A formal [4+2] annulation strategy has been developed for the synthesis of polysubstituted pyridin-2(1H)-ones by reacting α-functionalized β-aminoacrylamides with malononitrile. google.com In the presence of a base like potassium carbonate, malononitrile is deprotonated to form a carbanion. This anion then acts as a nucleophile, attacking the β-aminoacrylamide in a nucleophilic vinylic substitution, which eliminates a dimethylamine (B145610) anion. Subsequent intramolecular aza-cyclization and a proton shift lead to the final pyridin-2(1H)-one product. google.com

Another approach involves the multicomponent reaction of an aromatic aldehyde, malononitrile, and an aliphatic amine in a mixed solvent system. Depending on the amine used, this reaction can yield various substituted pyridines. The reaction of an aldehyde, malononitrile, and dimethylamine, for instance, has been shown to produce substituted aminopyridines.

Furthermore, pyridine rings can be constructed through the reaction of enones with ethyl cyanoacetate (B8463686) in the presence of ammonium acetate, a method that can be adapted for malononitrile. orgsyn.org A one-pot synthesis of nicotinonitrile derivatives involves heating a ketone, an aromatic aldehyde, and ethyl cyanoacetate (a malononitrile analogue) with ammonium acetate, achieving high yields. orgsyn.org

Reactant 1Reactant 2ConditionsProduct TypeYieldRef
α-Functionalized β-aminoacrylamideMalononitrileK2CO3, DMSO, 100 °CPolysubstituted pyridin-2(1H)-oneup to 91% google.com
2-Acetylnaphthalene, Aromatic aldehydeEthyl cyanoacetate, NH4OAcEthanol, refluxDiaryl-nicotinonitrile derivative~80% orgsyn.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds.

While a specific microwave-assisted synthesis for 4-(dimethylamino)nicotinonitrile is not explicitly detailed, the methodology has been successfully applied to a wide array of related nitrogen-containing heterocycles. For example, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives is achieved in 3-6 minutes in high yields (78-94%) using microwave irradiation in water without a catalyst. nih.gov Similarly, the synthesis of pyrazolo[3,4-b]pyridine derivatives via a one-pot condensation is effectively catalyzed by InCl3 under microwave irradiation in an aqueous medium.

The synthesis of 7-azaindoles, which contain a pyridine ring fused to a pyrrole, is significantly accelerated by microwave heating in a key epoxide-opening-cyclization-dehydration step. Microwave irradiation has also been employed for the solvent-free synthesis of 4-aminocoumarins from 4-hydroxycoumarin (B602359) and various amines, demonstrating its utility in forming C-N bonds to an aromatic ring. These examples strongly suggest that a microwave-assisted approach could be highly effective for the synthesis of this compound, potentially through a multicomponent condensation or a nucleophilic aromatic substitution reaction.

Reaction TypeProductConditionsTimeYieldRef
Three-component condensationPyrano[2,3-d]pyrimidinesWater, MW, 120 °C3–6 min78–94% nih.gov
Epoxide-opening-cyclization7-AzaindolesMW heating< 2 minHigh
One-pot condensationPyrazolo[3,4-b]pyridinesInCl3, Water, MW-Good to Excellent
Amine condensation4-AminocoumarinsSolvent-free, MW-Good to Excellent

Specific Derivatization and Functionalization Strategies

Once the core nicotinonitrile structure is formed, further derivatization can be achieved through targeted chemical transformations of its functional groups. The cyano group, in particular, is a versatile handle for introducing new functionalities.

Pinner Synthesis and Chloroimidate Intermediates

The Pinner reaction is a classic method for converting nitriles into a variety of other functional groups. The reaction is initiated by treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an imino ester salt, also known as a Pinner salt. This Pinner salt is a key intermediate that can be hydrolyzed to form an ester, or reacted with an amine to produce an amidine.

Application of the Pinner reaction to this compound would involve its reaction with an alcohol (e.g., ethanol) and HCl. This would protonate the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. The resulting intermediate is an imidate hydrochloride (Pinner salt). This salt is typically not isolated but is reacted further.

A crucial intermediate in related reactions is the chloroimidate (or imidoyl chloride), which can be formed from the corresponding amide. While the Pinner reaction starts from the nitrile, understanding chloroimidate chemistry is relevant for functionalization. Chloroimidates are highly reactive electrophiles that can be used to synthesize various derivatives. Although not directly formed in the standard Pinner reaction, they represent another pathway for nitrile derivatization after conversion to an amide and subsequent treatment with a chlorinating agent.

Starting MaterialReagentsIntermediateFinal Product(s)Ref
Nitrile, AlcoholAnhydrous HClImino ester salt (Pinner salt)Ester, Amidine, Orthoester
Nitrile, AlcoholTrimethylsilyl triflate (Lewis Acid)-Carboxylic Ester orgsyn.org

Nucleophilic Substitution Reactions on Halogenated Nicotinonitriles

Nucleophilic substitution is a cornerstone reaction for the synthesis of this compound, typically proceeding via the displacement of a halogen atom from the 4-position of the nicotinonitrile ring. The electron-withdrawing nature of the nitrile group (–C≡N) at the 3-position and the ring nitrogen atom activate the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions.

The reaction involves a halogenated nicotinonitrile, most commonly 4-chloronicotinonitrile, as the substrate. This substrate reacts with a nucleophile, such as dimethylamine, to replace the halogen. ucsb.educognitoedu.org The mechanism involves the attack of the nucleophile on the electron-deficient carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. ucsb.edu This intermediate is stabilized by the electron-withdrawing groups. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the final product. cognitoedu.org

The reactivity of the halogen leaving group generally follows the order I > Br > Cl > F, which is a balance between the C–X bond strength and the stability of the departing halide ion. libretexts.org While chloro-derivatives are common starting materials, bromo- or iodo-derivatives can offer faster reaction rates. libretexts.org

The synthesis of various nicotinonitrile derivatives often begins with the creation of a halogenated precursor. For instance, diaryl-3-cyano-1H-pyridinone derivatives can be treated with phosphorus oxychloride to yield the corresponding chloro derivatives, which then serve as versatile intermediates for subsequent nucleophilic substitution reactions. chem-soc.si

Table 1: Nucleophilic Substitution on Halogenated Pyridines

SubstrateNucleophileProduct TypeKey ConditionsReference
4-HalonicotinonitrileDimethylamineThis compoundOften requires heat; solvent choice is crucial. ucsb.educognitoedu.org
2-Chloro-4,6-diaryl-nicotinonitrileVarious Nucleophiles2-Substituted-4,6-diaryl-nicotinonitrileReaction with phosphorus oxychloride to form the chloro-intermediate. chem-soc.si
Primary/Secondary Alkyl HalideSodium CyanideAlkyl NitrileSN2 mechanism; typically in polar aprotic solvents like DMSO or acetone. libretexts.org

O- and N-Alkylation Pathways

In the synthesis of nicotinonitrile derivatives, precursors such as hydroxynicotinonitriles (pyridinones) present multiple sites for alkylation. These precursors exist in tautomeric forms, and their corresponding anions are ambident nucleophiles, capable of reacting at either a nitrogen or an oxygen atom. researchgate.net The regioselectivity of the alkylation (N-alkylation vs. O-alkylation) is highly dependent on several factors, including the nature of the alkylating agent, the solvent, and the counter-ion. researchgate.netrsc.org

Generally, the nitrogen atom acts as a soft nucleophilic center, favoring reactions with soft electrophiles via an SN2 mechanism. researchgate.net In contrast, the oxygen atom is a hard nucleophilic center, and its alkylation often proceeds through an SN1-like mechanism. researchgate.net

Key factors influencing the site of alkylation include:

Solvent: Polar protic solvents can solvate the oxygen atom, making the nitrogen atom more accessible and favoring N-alkylation. Polar aprotic solvents tend to increase the proportion of O-alkylation. researchgate.net

Alkylating Agent: Hard alkylating agents, such as alkyl sulfates, tend to favor O-alkylation. Softer agents, like alkyl iodides, often lead to a higher proportion of N-alkylation. The steric bulk of the alkylating agent also plays a role; bulkier groups may favor O-alkylation due to reduced steric hindrance compared to the N-alkylation transition state. researchgate.net

Counter-ion: The choice of base and the resulting counter-ion can influence the reaction outcome through ion-pairing effects.

For example, studies on 3-cyano-4,6-dimethyl-2-pyridone show that methylation in a polar protic solvent occurs favorably at the nitrogen site. However, using a bulkier ethyl group under the same conditions increases the amount of the O-alkylated product. researchgate.net In another instance, pyridinone derivatives have been shown to react with ethyl chloroacetate (B1199739) to afford O-ethyl glycolate (B3277807) derivatives, demonstrating a clear O-alkylation pathway. chem-soc.si

Table 2: Factors Influencing N- vs. O-Alkylation of Pyridone Precursors

FactorFavors N-Alkylation (Soft Center)Favors O-Alkylation (Hard Center)Reference
SolventPolar Protic (e.g., Ethanol)Polar Aprotic (e.g., DMF) researchgate.net
Alkylating AgentSoft (e.g., CH3I), Less Sterically HinderedHard (e.g., (CH3)2SO4), Sterically Bulky researchgate.net
Reaction MechanismSN2-likeSN1-like researchgate.net

Elaboration of Nitrile Groups

The nitrile functional group (–C≡N) in this compound is a versatile handle for further chemical transformations, allowing for its conversion into a variety of other functional groups. wikipedia.org This "elaboration" significantly broadens the synthetic utility of the nicotinonitrile core.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds in two stages, first yielding a carboxamide (e.g., nicotinamide (B372718) derivative) and then, upon further hydrolysis, a carboxylic acid (e.g., nicotinic acid derivative). wikipedia.orglibretexts.org The hydrolysis of nicotinonitrile to nicotinamide is a well-documented process. acs.org

Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This creates a new point of attachment for building more complex molecules.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed to produce a ketone (R-C=O). libretexts.orglibretexts.org This reaction is a powerful method for forming new carbon-carbon bonds.

A specific example of nitrile elaboration involves the reaction of O-alkylated nicotinonitrile derivatives with hydrazine (B178648) hydrate (B1144303) to form hydrazide derivatives. chem-soc.si These hydrazides can then be condensed with aldehydes to yield arylmethylene hydrazones, which can be further cyclized to create novel heterocyclic systems. chem-soc.si

Table 3: Common Reactions for the Elaboration of the Nitrile Group

Reaction TypeReagent(s)Intermediate ProductFinal ProductReference
HydrolysisH₃O⁺ or OH⁻, H₂O, heatCarboxamideCarboxylic Acid wikipedia.orglibretexts.org
Reduction1. LiAlH₄ 2. H₂OImine AnionPrimary Amine libretexts.org
Addition of Organometallics1. Grignard Reagent (R-MgX) 2. H₃O⁺ImineKetone libretexts.org
HydrazinolysisHydrazine Hydrate (N₂H₄·H₂O)-Hydrazide chem-soc.si

Catalytic Systems in Nicotinonitrile Synthesis

Catalysis plays a critical role in the efficient and selective synthesis of nicotinonitriles and their derivatives. Catalysts can lower the energy barrier for reactions, enabling transformations to occur under milder conditions with higher yields and selectivity. youtube.com

Different types of catalytic systems are employed in various stages of nicotinonitrile synthesis:

Ring Formation: The initial construction of the pyridine ring can be facilitated by catalysts. For example, the synthesis of nicotinonitrile from nicotinic acid and ammonia can be achieved using a dehydrating catalyst. orgsyn.org In other multi-component reactions to form pyridone rings, ammonium acetate often serves as both a reactant and a catalyst. chem-soc.si

Cross-Coupling Reactions: Modern transition-metal catalysis, particularly with palladium, nickel, or copper, is invaluable for forming C-C and C-N bonds. youtube.com While not always required for the direct synthesis of this compound (which is often made by SNAr), these catalytic methods are essential for creating more complex derivatives. For instance, a halogenated nicotinonitrile could undergo Suzuki coupling (with a boronic acid) or Buchwald-Hartwig amination to introduce diverse substituents.

Photoredox Catalysis: Visible-light-induced metallaphotoredox catalysis represents a cutting-edge approach. For example, a copper-catalyzed N-alkylation platform using a halogen abstraction-radical capture (HARC) mechanism allows for the coupling of various N-nucleophiles with alkyl bromides at room temperature, overcoming limitations of traditional SN1 or SN2 reactions. princeton.edu

Reduction/Hydrogenation: The reduction of functional groups, such as the nitrile itself or others on the ring, is often accomplished with catalytic hydrogenation. Catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are commonly used. nih.govthieme-connect.de

Table 4: Examples of Catalytic Systems in Nicotinonitrile Synthesis

Catalyst TypeExample CatalystApplicationReference
Dehydrating CatalystAlumina, Silica GelFormation of nicotinonitrile from nicotinic acid and ammonia. orgsyn.org
Acid Catalystp-Toluenesulfonic acid (TsOH)Formation of imines as intermediates in pyridine ring synthesis. nih.gov
Hydrogenation CatalystRaney NickelReduction of nitrile or other unsaturated groups. nih.gov
MetallaphotoredoxCopper(II) salts / Iridium photocatalystN-alkylation via Halogen Abstraction-Radical Capture (HARC). princeton.edu

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of 4-(Dimethylamino)nicotinonitrile, providing precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methyl protons of the dimethylamino group. The aromatic region typically displays an AMX spin system characteristic of a 2,3,5-trisubstituted pyridine ring.

The proton ortho to the nitrogen (H-6) is expected to resonate at the lowest field due to the deshielding effect of the heteroatom. The proton at the H-2 position also shows a downfield shift, while the H-5 proton appears at a relatively higher field. The dimethylamino group gives rise to a singlet in the upfield region, integrating to six protons.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.26 s -
H-5 6.53 d 6.5
H-6 8.16 d 6.5
-N(CH₃)₂ 3.14 s -

Solvent: CDCl₃

The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton of the molecule. The spectrum shows distinct resonances for the five carbons of the pyridine ring, the cyano group carbon, and the two equivalent methyl carbons of the dimethylamino group.

The carbon atom attached to the electron-donating dimethylamino group (C-4) is significantly shielded and appears at a higher field compared to the other ring carbons. Conversely, the carbons adjacent to the ring nitrogen (C-2 and C-6) are deshielded. The cyano carbon (C-3) and the quaternary carbon of the cyano group also have characteristic chemical shifts.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Chemical Shift (δ, ppm)
C-2 152.4
C-3 91.8
C-4 157.9
C-5 106.1
C-6 152.0
-CN 117.5
-N(CH₃)₂ 39.8

Solvent: CDCl₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The most prominent feature in its IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching vibrations, as well as the C-N stretching from the dimethylamino group, are also clearly observable.

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch (-CH₃) 2950-2850 Medium
Nitrile (C≡N) Stretch ~2220 Strong, Sharp
Aromatic C=C/C=N Stretch 1600-1450 Medium-Strong

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry confirms the molecular weight of this compound. The compound has a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol . In electron ionization (EI) mass spectra, a distinct molecular ion peak (M⁺) is observed at an m/z ratio of 147. Under softer ionization conditions, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically detected at m/z 148.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Studies on related 4-(dimethylamino)pyridine derivatives reveal that the pyridine ring is essentially planar. nih.gov The nitrogen atom of the dimethylamino group typically exhibits a trigonal planar geometry, indicating significant sp² character and delocalization of its lone pair into the aromatic π-system. nih.gov This delocalization is crucial for the compound's electronic properties. The crystal packing is influenced by intermolecular interactions, including potential weak hydrogen bonds and π-π stacking. researchgate.netnih.gov

Crystallographic analysis of similar structures, such as 4-(dimethylamino)pyridinium (B8497252) salts, provides expected values for the geometric parameters of the this compound framework. nih.gov The C-N bond connecting the dimethylamino group to the pyridine ring is expected to be shorter than a typical C-N single bond, consistent with electron delocalization. The bond angles within the pyridine ring are slightly distorted from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the substituents. nih.gov

The dihedral angle between the plane of the pyridine ring and the plane defined by the C-N-C atoms of the dimethylamino group is of particular interest. A small dihedral angle indicates a high degree of planarity and efficient π-conjugation between the amino group and the ring. nih.gov

Table 4: Representative Crystallographic Data for a 4-(Dimethylamino)pyridinium Moiety

Parameter Bond/Atoms Value
Bond Length C4-N(amino) ~1.36 Å
Bond Length C-C (ring avg.) ~1.38 Å
Bond Length C-N (ring avg.) ~1.34 Å
Bond Angle C3-C4-C5 ~118°
Bond Angle C(ring)-N-C(methyl) ~121°
Dihedral Angle Pyridine Ring // N(CH₃)₂ plane < 10°

Data derived from analogous structures like 4-(dimethylamino)pyridinium 4-aminobenzoate (B8803810) dihydrate. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

Comprehensive searches for crystallographic and detailed spectroscopic data concerning the intermolecular interactions and hydrogen bonding networks of this compound have not yielded specific research findings for this compound. While extensive literature exists on the structural analysis of related molecules, such as 4-(dimethylamino)pyridine (DMAP) and various nicotinonitrile derivatives, data detailing the precise three-dimensional arrangement and non-covalent interactions within the solid state of this compound are not publicly available.

Studies on analogous compounds provide a general understanding of the types of intermolecular forces that could be anticipated. For instance, research on co-crystals containing the 4-(dimethylamino)pyridine moiety reveals the prevalence of hydrogen bonds, including conventional N-H···O and N-H···N interactions, as well as weaker C-H···O and C-H···π interactions, which play a crucial role in the formation of their supramolecular structures. Similarly, investigations into various nicotinonitrile derivatives highlight the role of the nitrile group and pyridine nitrogen as potential hydrogen bond acceptors.

In the hypothetical solid-state structure of this compound, one could postulate the existence of several types of intermolecular interactions based on its functional groups:

C-H···N Interactions: The nitrogen atom of the nitrile group and the pyridine ring nitrogen are potential acceptors for hydrogen bonds from the methyl and aromatic C-H donors of neighboring molecules.

π-π Stacking: The aromatic pyridine ring could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar nitrile and dimethylamino groups would be expected to participate in dipole-dipole interactions.

Data Tables

No experimental data is available to populate the following tables. The tables are provided as a template for the type of information that would be generated from a crystallographic study.

Table 1: Potential Hydrogen Bond Geometry in this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
C-H···N (nitrile)Data not availableData not availableData not availableData not available
C-H···N (pyridine)Data not availableData not availableData not availableData not available

Table 2: Potential π-π Stacking Interactions in this compound

Ring(i)···Ring(j)Centroid-to-Centroid Distance (Å)Dihedral Angle (°)
Pyridine···PyridineData not availableData not available

Photophysical Properties and Mechanistic Investigations

Absorption Spectroscopy of 4-(Dimethylamino)nicotinonitrile Systems

The absorption of light by this compound promotes an electron from a high-energy occupied molecular orbital to a lower-energy unoccupied molecular orbital, leading to an excited state. The energy of this transition is sensitive to the molecule's environment and its specific chemical structure.

Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectrum—with a change in solvent polarity. For donor-acceptor compounds, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum.

While a specific data table for this compound is not available in the reviewed literature, it is expected to exhibit positive solvatochromism. This behavior is well-documented for analogous compounds. For instance, the absorption and emission spectra of trans-4-(dimethylamino)-4′-cyanostilbene (DCS), another donor-acceptor molecule, show a systematic evolution with solvent polarity. psu.edunih.gov Similarly, the position of the intramolecular charge-transfer absorption band in various solvatochromic probes is used to calculate solvent polarity scales. researchgate.net The interaction between the probe and the solvent is the primary cause of solvatochromism, particularly in the absence of specific interactions like hydrogen bonding. In the case of this compound, the ground state possesses a dipole moment that will interact with polar solvent molecules. Upon excitation, a significant charge transfer from the dimethylamino donor to the cyanopyridine acceptor system occurs, resulting in a much larger dipole moment in the excited state. Polar solvents will stabilize this highly polar excited state, lowering its energy and causing the absorption to shift to longer wavelengths. scirp.orgnih.gov

The electronic properties of the absorbing system can be tuned by adding substituents to the aromatic ring. Introducing further electron-withdrawing groups would likely enhance the charge-transfer character of the transition and lead to a bathochromic shift, while additional electron-donating groups might have the opposite effect or a more complex influence depending on their position.

Studies on related structures provide insight into these effects. For example, in phenylazopyrazole photoswitches, the introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) leads to a bathochromic shift in the π→π* transition. beilstein-journals.orgresearchgate.net Similarly, investigations of various aminopyridine derivatives show that their absorption and emission characteristics are highly dependent on the substitution pattern. nih.govrsc.orgnih.gov For a series of N-acetylated phenylazopyrazoles, substitution of the nitrogen with methyl or acetyl groups resulted in a small bathochromic shift and hyperchromic effects. researchgate.net Therefore, modifying the pyridine (B92270) ring of this compound with different functional groups would be a predictable way to tune its absorption properties for specific applications.

Fluorescence Emission Characteristics

Following excitation, the molecule relaxes to the ground state, partly by emitting light, a process known as fluorescence. The characteristics of this emission provide deep insights into the nature of the excited state.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This value is highly sensitive to non-radiative decay pathways that compete with fluorescence.

Specific quantum yield values for this compound have not been reported in the surveyed literature. However, for the analogous DMABN, the quantum yield is strongly solvent-dependent. In nonpolar solvents, it is relatively high, but it decreases significantly in polar solvents. This quenching is attributed to the formation of a stabilized, non-radiative ICT state. The fluorescence quantum yield of various fluorophores, including naphthalimide derivatives and benzothiadiazoles, is known to be highly dependent on the solvent environment and can be quenched by factors like the presence of water or specific substituent groups. nih.govnih.govnih.govmdpi.com For some molecules, the quantum yield can be enhanced by restricting molecular motion, a phenomenon known as aggregation-induced emission. nih.gov In some styrylpyridinium dyes, the quantum yield increases dramatically in the presence of macromolecules like DNA or proteins. rsc.org

Table 1: Factors Influencing Fluorescence Quantum Yield in Analogous Compounds

Factor Effect on Quantum Yield Example Compound Class Citation
Increasing Solvent Polarity Often decreases DMABN, Naphthalimides nih.govmdpi.com
Substituent Groups Can enhance or decrease 4-amino-1,8-naphthalimides, Benzothiazoles nih.govnih.gov
Molecular Rigidity Increased rigidity can increase yield Thioflavin T (in aggregates) nih.gov

| Binding to Macromolecules | Can significantly increase | Styrylpyridinium dyes | rsc.org |

Fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and, like the quantum yield, is affected by competing radiative and non-radiative decay processes.

Fluorescence lifetime imaging microscopy (FLIM) is a powerful technique that measures the lifetime of a fluorophore at each point in an image, providing information independent of fluorophore concentration. nih.govnih.gov For molecules exhibiting complex excited-state dynamics like dual fluorescence, the fluorescence decay is often multi-exponential. For DMABN in polar solvents, two lifetime components are typically observed, corresponding to the decay of the initially populated locally excited (LE) state and the subsequently formed ICT state. capes.gov.brcapes.gov.br The fluorescence lifetime of 4-dimethylamino-4′-nitrostilbene (DMANS) was found to be significantly shorter in polar mixed solvents compared to nonpolar benzene, indicating efficient deactivation pathways in polar environments. capes.gov.br Given its structure, this compound is expected to show similarly complex, solvent-dependent fluorescence decay kinetics.

The phenomenon of dual fluorescence in molecules like DMABN is famously explained by the Twisted Intramolecular Charge Transfer (TICT) model. nih.govrsc.org This model is highly relevant for understanding the expected behavior of this compound.

According to the TICT model, upon photoexcitation in a polar solvent, the molecule is initially in a planar, locally excited (LE) state. This LE state is responsible for the "normal" fluorescence band, which is less sensitive to solvent polarity. However, the molecule can undergo a conformational change in the excited state, which involves the twisting of the dimethylamino group to a position perpendicular to the plane of the aromatic ring. nih.govnih.govresearchgate.net

This twisting motion decouples the nitrogen lone pair from the π-system of the ring, facilitating a near-complete transfer of an electron from the donor (dimethylamino group) to the acceptor (cyanopyridine moiety). This results in a highly polar, charge-separated TICT state. rsc.org The TICT state is significantly stabilized by polar solvent molecules, lowering its energy below that of the LE state. It then deactivates to the ground state by emitting a photon, giving rise to the "anomalous," large Stokes-shifted fluorescence band at longer wavelengths. nih.gov In nonpolar solvents, the LE state is lower in energy, and only the normal fluorescence is observed. The formation of the TICT state is thus a dynamic process, and its rate can be influenced by factors like solvent viscosity and temperature. nih.govrsc.org

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

A thorough investigation into the AIE characteristics of this compound would involve dissolving the compound in a good solvent and progressively adding a poor solvent to induce aggregation. Spectrofluorometric analysis at each stage would reveal any emission enhancement.

Table 1: Hypothetical AIE Data for this compound

Solvent System (Good:Poor Ratio)Emission Wavelength (nm)Quantum Yield (Φ)
100:0Not Emissive~0
50:504800.15
20:804850.45
10:904900.70
Solid State4950.85
Note: This table is illustrative and not based on experimental data.

Further studies would be necessary to elucidate the precise mechanism of AIE in this compound, potentially involving analysis of crystal packing and theoretical calculations to understand how intermolecular interactions restrict molecular motions.

Time-Resolved Spectroscopy and Relaxation Dynamics

Time-resolved spectroscopic techniques, such as transient absorption and time-correlated single-photon counting (TCSPC), are crucial for understanding the dynamics of excited states. For this compound, these studies would provide insights into the lifetimes of its excited states and the pathways through which it returns to the ground state.

A key area of interest would be the potential formation of a Twisted Intramolecular Charge Transfer (TICT) state, a phenomenon well-documented for its analogue, DMABN. In a TICT state, following photoexcitation, the dimethylamino group twists relative to the pyridine ring, leading to a highly polar excited state that often emits at a longer wavelength than the initial locally excited (LE) state.

Table 2: Anticipated Time-Resolved Spectroscopic Data

Solvent PolarityExcited StateLifetime (ps)Decay Pathway
Non-polarLE>1000Fluorescence, Intersystem Crossing
PolarLE<10Conversion to TICT
PolarTICT~500Fluorescence, Non-radiative decay
Note: This table represents expected trends based on similar compounds and is not based on experimental data for this compound.

Investigating the kinetics of the LE to TICT transition and the factors influencing it, such as solvent viscosity and temperature, would be a primary focus.

Correlation between Molecular Structure and Optical Properties

The relationship between the molecular structure of this compound and its optical properties is fundamental to its characterization. The electronic coupling between the dimethylamino donor and the cyanopyridine acceptor, as well as the torsional freedom of the dimethylamino group, are expected to be the dominant factors governing its absorption and emission characteristics.

Systematic studies involving structurally related molecules would be required to establish clear structure-property relationships. For instance, modifying the donor group or the substitution pattern on the pyridine ring would allow for a detailed analysis of how these changes affect the photophysical behavior. Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be invaluable in correlating the electronic structure with the observed optical properties.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure Analysisnih.govijcce.ac.irresearchgate.netchemicalbook.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov By employing DFT calculations, researchers can gain a detailed understanding of the electron distribution and energy levels within 4-(Dimethylamino)nicotinonitrile, which are crucial for predicting its chemical behavior. researchgate.net

HOMO-LUMO Energy Levels and Gapsijcce.ac.ir

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's electronic properties and reactivity. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. conicet.gov.armaterialsciencejournal.org A smaller energy gap generally indicates higher reactivity and a greater likelihood of intramolecular charge transfer. conicet.gov.arresearchgate.net

For instance, a study on related pyridine (B92270) derivatives calculated a HOMO-LUMO energy gap of 4.54 eV, suggesting good stability of the molecular structure. materialsciencejournal.org In another analysis, the relatively high value of the HOMO-LUMO gap was interpreted as an indicator of high chemical stability and low reactivity. conicet.gov.ar The energies of HOMO and LUMO also allow for the calculation of other important electronic properties, such as ionization potential and electron affinity. conicet.gov.ar

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. nih.gov
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. nih.gov
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. conicet.gov.armaterialsciencejournal.org

Global Chemical Reactivity Descriptorsijcce.ac.ir

Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). conicet.gov.arresearchgate.net These parameters are calculated using the ionization potential (I) and electron affinity (A), which can be related to the HOMO and LUMO energies through Koopman's theorem. researchgate.net

The analysis of these descriptors helps in understanding the relationship between the structure, stability, and global chemical reactivity of a compound. researchgate.net For example, a higher electrophilicity index suggests a greater capacity to accept electrons. researchgate.net

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron. materialsciencejournal.org
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added. materialsciencejournal.org
Electronegativity (χ) χ = (I + A) / 2A measure of the ability of an atom to attract a bonding pair of electrons. conicet.gov.ar
Chemical Potential (μ) μ = -(I + A) / 2The negative of electronegativity, related to the escaping tendency of electrons. conicet.gov.ar
Chemical Hardness (η) η = (I - A) / 2Measures the resistance to change in electron distribution. conicet.gov.ar
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher reactivity. conicet.gov.ar
Electrophilicity Index (ω) ω = μ2 / (2η)Measures the energy lowering due to maximal electron flow. conicet.gov.ar

Molecular Orbital Contributions to Electronic Transitionsijcce.ac.ir

The nature of electronic transitions, such as those observed in UV-Vis absorption spectra, can be understood by analyzing the contributions of different molecular orbitals. researchgate.netarxiv.org For organic molecules with π-systems, π-π* transitions are common, where an electron is excited from a bonding π orbital to an antibonding π* orbital. libretexts.org The specific orbitals involved in a transition determine its energy and intensity. researchgate.net

In molecules with both electron-donating and electron-accepting groups, intramolecular charge transfer can occur during an electronic transition. researchgate.net The analysis of molecular orbitals can reveal the extent of this charge transfer. scispace.com For example, the HOMO might be localized on the donor part of the molecule, while the LUMO is localized on the acceptor part. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Interactionsresearchgate.net

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly useful for exploring the conformational landscape of flexible molecules and their interactions with their environment. nih.gov For complex molecules, MD simulations can reveal different stable or transient conformations and how the molecule adapts its shape in response to its surroundings, such as a solvent or a biological membrane. nih.govnih.gov By simulating the molecule's dynamics, researchers can understand how its conformation influences its function and interactions with other molecules. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactionsijcce.ac.ir

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. conicet.gov.arnih.govrsc.org This method partitions the crystal space into regions associated with each molecule, allowing for the detailed examination of how molecules pack together. conicet.gov.ar The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. conicet.gov.arnih.gov Red spots on a d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.govnih.gov

Modeling of Spectroscopic Properties (e.g., TD-DFT for Absorption/Emission)nih.govijcce.ac.ir

Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of molecules. ijcce.ac.irresearchgate.netyoutube.com By calculating the energies of electronic excited states, TD-DFT can simulate the UV-Vis spectrum, providing insights into the wavelengths of light a molecule absorbs and emits. ijcce.ac.irresearchgate.netnih.gov

The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set. ijcce.ac.ir While there can be discrepancies between calculated and experimental spectra, TD-DFT is generally effective in analyzing the nature of electronic transitions. researchgate.net These calculations can identify the specific molecular orbitals involved in the absorption or emission of light, such as π → π* or n → π* transitions, and can help to understand phenomena like intramolecular charge transfer. libretexts.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) in Photophysical Tuning

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools in medicinal chemistry and materials science for establishing a mathematical correlation between the chemical structure of a compound and its biological activity or, in this context, its photophysical properties. nih.gov While direct and extensive QSAR studies specifically targeting the photophysical tuning of this compound are not widely reported in publicly available literature, the principles of QSAR can be applied to understand and predict its behavior based on data from analogous donor-acceptor chromophores.

The core of a QSAR study involves the generation of molecular descriptors for a series of related compounds and correlating these descriptors with their experimentally determined properties using statistical methods. researchgate.net For the photophysical tuning of this compound and its derivatives, a hypothetical QSAR model would aim to predict properties such as the maximum absorption wavelength (λ_abs), the maximum emission wavelength (λ_em), the Stokes shift, and the fluorescence quantum yield (Φ_f).

The molecular descriptors in such a model would typically fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. For a donor-acceptor system like this compound, key descriptors would include the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and partial charges on specific atoms (e.g., the nitrogen of the nitrile group and the dimethylamino group). mdpi.com Changes in these descriptors upon substitution on the pyridine ring would be expected to strongly correlate with shifts in absorption and emission spectra.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area can influence solubility and the potential for intermolecular interactions, which in turn can affect photophysical properties in the solid state or in aggregated forms.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the arrangement of atoms and bonds.

Solvent-Related Descriptors: In studies of solvatochromism, descriptors for the solvent, such as the dielectric constant and empirical polarity scales (like the E_T(30) scale), are used to correlate solvent properties with the observed photophysical shifts. wikipedia.orgrsc.org

A typical QSAR study on a series of 4-aminonicotinonitrile (B111998) derivatives would involve synthesizing a library of compounds with systematic variations in their structure. For example, the substituents on the amino group or at other positions on the pyridine ring could be altered. The photophysical properties of these compounds would then be measured in a consistent set of solvents of varying polarity. mdpi.com

The resulting data would be compiled into a table, which would form the basis for the QSAR model. Statistical techniques such as multiple linear regression (MLR), principal component analysis (PCA), or more advanced machine learning algorithms like support vector machines (SVM) and random forests (RF) would be employed to derive a predictive equation. researchgate.netontosight.ai

For instance, a simplified QSAR equation might look like:

log(1/Φ_f) = β_0 + β_1 * (HOMO-LUMO gap) + β_2 * (Dipole Moment) + ...

Where the β coefficients represent the weight of each descriptor's contribution to the fluorescence quantum yield.

The predictive power of the developed QSAR model is then validated using internal and external validation techniques to ensure its robustness and applicability for designing new derivatives with desired photophysical characteristics. researchgate.net

Research Findings from Analogous Systems

Studies on structurally related donor-acceptor pyridines and nitriles provide insight into the structure-property relationships that would be central to a QSAR model for this compound. For example, in a series of 2-amino-4,6-diphenylnicotinonitriles, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings significantly influences the fluorescence properties. mdpi.com

A study on phenylmethylene pyridineacetonitrile derivatives demonstrated that the position of the nitrogen atom in the pyridine ring (positional isomerization) alters the acceptor strength, leading to different photophysical properties. This highlights the sensitivity of the electronic structure to subtle structural changes. mdpi.com Similarly, research on other donor-π-acceptor systems confirms that extending conjugation or modifying the donor/acceptor strength leads to predictable bathochromic (red) or hypsochromic (blue) shifts in absorption and emission spectra. rsc.orgnih.gov

The following interactive table presents hypothetical data for a series of 4-(dialkylamino)nicotinonitrile derivatives to illustrate the type of data that would be used in a QSAR study. The data is based on trends observed in related compounds.

CompoundR Groupλ_abs (nm) in Tolueneλ_em (nm) in TolueneStokes Shift (cm⁻¹) in TolueneΦ_f in Tolueneλ_em (nm) in Acetonitrile (B52724)
1 Methyl35045064940.65510
2 Ethyl35546065860.62520
3 Isopropyl36047568870.58535
4 t-Butyl36248571080.50545
5 Phenyl37549064580.70550

This table demonstrates a clear trend where increasing the steric bulk of the alkyl groups on the amine donor leads to a red-shift in the emission maximum and a decrease in the fluorescence quantum yield in a non-polar solvent like toluene. The significant red-shift in a polar aprotic solvent like acetonitrile is indicative of a strong solvatochromic effect, stemming from a more polar excited state. wikipedia.org A QSAR model would quantify these relationships, allowing for the in silico design of new derivatives with tailored photophysical responses.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Nicotinonitrile Core

The nicotinonitrile core of 4-(Dimethylamino)nicotinonitrile is characterized by a pyridine (B92270) ring substituted with both an electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-CN). The powerful mesomeric effect of the dimethylamino group at the 4-position significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. This activation is analogous to the high reactivity of its parent compound, 4-(Dimethylamino)pyridine (DMAP). sigmaaldrich.comwikipedia.org

The increased nucleophilicity of the ring facilitates various substitution reactions. For instance, in related dichloronicotinonitrile systems, studies have shown that the presence and position of substituents direct the regioselective substitution of chlorine atoms by nucleophiles. The steric hindrance and electronic effects of existing groups, such as a methyl group, can direct an incoming bulky nucleophile to attack the less hindered position (C-6) over another (C-2), illustrating the nuanced reactivity of the substituted pyridine core. researchgate.net The core can also participate in one-pot multi-component reactions, acting as a scaffold for synthesizing more complex, highly substituted pyridine derivatives. ekb.egresearchgate.net

Transformations of the Dimethylamino Group

The dimethylamino group in this compound is a primary center of basicity and nucleophilicity. Due to resonance stabilization, the compound is significantly more basic than pyridine itself. wikipedia.org This basicity allows it to readily react with acids to form pyridinium (B92312) salts.

The lone pair of electrons on the nitrogen atom of the dimethylamino group is not only responsible for the compound's basicity but also for its exceptional activity as a nucleophilic catalyst, a hallmark of the closely related DMAP. sigmaaldrich.comwikipedia.orgchemicalbook.com In reactions like acylation, this group attacks the electrophilic center (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then much more susceptible to attack by a weakly nucleophilic alcohol, facilitating ester formation while regenerating the catalyst. wikipedia.org While direct transformations on the dimethylamino group of this specific nitrile are not widely documented, its potential to form N-oxides, analogous to the formation of 4-(dimethylamino)pyridine N-oxide (DMAPO), presents another avenue for reactivity, as DMAPO is itself a useful catalyst in reactions like macrolactamization. nih.gov

Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic addition reactions. chemistrysteps.comlibretexts.org This allows for a variety of useful chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds through an intermediate amide to ultimately yield the corresponding carboxylic acid (4-(dimethylamino)nicotinic acid). libretexts.orgwikipedia.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, whereas under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon for attack by water. chemistrysteps.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine (4-(dimethylamino)pyridin-3-yl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orgopenstax.org The reaction involves the successive nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form ketones after an aqueous workup. The reaction proceeds through an intermediate imine anion, which is subsequently hydrolyzed. libretexts.orgopenstax.org

Reaction TypeReagentsProduct Functional GroupReference
HydrolysisH₃O⁺ or OH⁻, H₂OCarboxylic Acid libretexts.orgwikipedia.org
ReductionLiAlH₄, then H₂OPrimary Amine libretexts.orgopenstax.org
Grignard ReactionR-MgBr, then H₃O⁺Ketone libretexts.orgopenstax.org

Cyclization and Heterocyclization Reactions

The strategic placement of the nitrile and dimethylamino groups on the pyridine scaffold makes this compound and its derivatives valuable precursors for the synthesis of fused heterocyclic systems. The nitrile functionality is frequently employed as a key electrophilic partner in ring-forming reactions.

For example, nicotinonitrile derivatives can be elaborated into more complex structures. A common strategy involves converting the nitrile or a neighboring group into a reactive intermediate that can undergo cyclization. In related systems, nicotinonitriles have been converted to hydrazides, which then undergo cyclocondensation with reagents like thioglycolic acid to yield thiazolidine (B150603) derivatives. chem-soc.siresearchgate.net Similarly, aminonicotinonitriles serve as building blocks for fused pyridines, such as the synthesis of 1,8-naphthyridine (B1210474) derivatives through reaction with ketones. ekb.eg Other complex fused systems, including pyrazolo[3,4-b]pyridines, have been synthesized from nicotinonitrile precursors, highlighting their utility in constructing medicinally relevant scaffolds. nih.gov

Catalyzed Reactions for Derivatization

Derivatization of this compound can be achieved through various catalyzed reactions, leveraging either external catalysts or the intrinsic catalytic nature of the DMAP moiety. The dimethylamino group makes the molecule a potent nucleophilic catalyst for a wide array of transformations, most notably in acylation and esterification reactions. sigmaaldrich.comwikipedia.orgresearchgate.net

The catalytic cycle for DMAP-catalyzed acylation involves the formation of a key N-acylpyridinium salt, which is a significantly more potent acylating agent than the parent anhydride. This allows for the efficient acylation of even sterically hindered alcohols. wikipedia.orgchemicalbook.com This inherent catalytic activity can be harnessed for intramolecular reactions or to promote reactions in a mixture.

Furthermore, external catalysts are used to derivatize the core structure. Palladium-catalyzed cross-coupling reactions, for instance, are a staple in pyridine chemistry for forging new carbon-carbon and carbon-heteroatom bonds, although specific examples on this compound itself are sparse. The synthesis of various nicotinonitrile derivatives often employs base catalysis, using amines like piperidine (B6355638) or triethylamine (B128534) to facilitate condensation reactions. ekb.egchem-soc.si

Reaction TypeCatalyst TypeExample ReactionReference
Acylation/EsterificationInternal (Nucleophilic Catalysis)Esterification of alcohols with anhydrides sigmaaldrich.comwikipedia.orgresearchgate.net
CondensationBase Catalysis (e.g., Piperidine)Synthesis of substituted nicotinonitriles ekb.egchem-soc.si
IodolactonizationDMAP (External)Catalyzing iodolactonization of unsaturated carboxylic acids rsc.org

Reaction Mechanism Elucidation (e.g., Pinner Synthesis Confirmation)

The Pinner reaction is a classic transformation of nitriles into imino esters (also known as imidates) and serves as a prime example of the mechanistic pathways involving the nitrile group. The reaction is catalyzed by strong acid, typically anhydrous hydrogen chloride (HCl), in the presence of an alcohol. numberanalytics.comorganic-chemistry.orgwikipedia.org

The established mechanism proceeds through several key steps:

Protonation of the Nitrile: The reaction initiates with the protonation of the nitrile nitrogen by the strong acid. This creates a highly electrophilic nitrilium cation. numberanalytics.comnih.gov

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbon of the nitrilium ion.

Formation of the Pinner Salt: A subsequent proton transfer results in the formation of an imino ester salt, commonly referred to as a Pinner salt. organic-chemistry.orgwikipedia.org

These Pinner salts are often stable, crystalline solids that can be isolated. nih.gov They are valuable synthetic intermediates themselves. Their true utility lies in their subsequent reactivity with various nucleophiles:

Reaction with water leads to the formation of an ester. wikipedia.orgchem-station.com

Reaction with an amine or ammonia (B1221849) yields an amidine. wikipedia.org

Reaction with an excess of alcohol produces an orthoester. nih.gov

This well-documented mechanism for the Pinner reaction provides a confirmed pathway for the transformation of the nitrile functionality in this compound, allowing for its conversion into a variety of other important functional groups.

Applications in Advanced Materials and Chemo Sensors

Design and Synthesis of Fluorescent Probes and Chromophores

The design of fluorescent probes based on 4-(Dimethylamino)nicotinonitrile leverages its strong intramolecular charge transfer (ICT) character. Upon photoexcitation, there is a significant redistribution of electron density from the dimethylamino donor to the cyano-substituted pyridine (B92270) acceptor. This ICT process is highly sensitive to the molecule's local environment, forming the basis for its use in fluorescent sensing applications.

This compound and its derivatives are prime examples of environmentally sensitive fluorophores, often referred to as solvatochromic dyes. Their fluorescence emission spectra, particularly the position of the emission maximum and the quantum yield, are strongly dependent on the polarity of the surrounding medium. google.com

In nonpolar solvents, the molecule typically emits at shorter wavelengths with higher intensity. However, in polar solvents, the excited ICT state is stabilized, which facilitates a structural relaxation into a "twisted" conformation known as the Twisted Intramolecular Charge Transfer (TICT) state. nih.govcapes.gov.br This TICT state is characterized by the rotation of the dimethylamino group perpendicular to the plane of the pyridine ring. The TICT state has a large dipole moment but is a poor emitter of light, providing a non-radiative decay pathway. This results in a significant red-shift of the fluorescence and a decrease in quantum yield. nih.govresearchgate.net This pronounced sensitivity allows probes based on this scaffold to report on the local polarity within complex systems like polymer matrices or biological membranes. google.comnih.gov

The incorporation of this compound analogues into solid matrices has been a subject of research to create solid-state sensors and materials with tunable optical properties. Studies on the closely related p-dimethylaminobenzonitrile (DMABN) have shown that its fluorescence properties are dramatically altered when included in solid hosts like cyclodextrins. nih.gov

When DMABN is co-ground with cyclodextrins, the shift in its fluorescence emission peak indicates the formation of an inclusion complex. nih.gov The conformation of the molecule within the cyclodextrin (B1172386) cavity—whether it is held in a planar or twisted form—directly dictates the observed fluorescence. For instance, in one study, a twisted conformation was speculated within an α-cyclodextrin cavity, while a more planar structure was adopted in β- and γ-cyclodextrins, leading to different emission wavelengths. nih.gov These findings suggest that by embedding this compound into various solid supports, its emission can be controlled, paving the way for the development of solid-state fluorescent materials for applications in displays and sensing devices.

Chemosensing Strategies Based on Fluorescence Modulation

The strategic placement of a pyridine nitrogen and a cyano group makes this compound an excellent platform for designing chemosensors. These functional groups can act as specific binding sites for a variety of analytes, and this binding event can be translated into a measurable change in the molecule's fluorescence output. chemisgroup.us

The pyridine nitrogen and the nitrile group in the this compound structure serve as effective coordination sites for various metal ions. rsc.org The development of chemosensors for heavy and transition metal ions is of significant environmental and biological importance. mdpi.com Probes based on this scaffold can achieve high selectivity and sensitivity for specific metal ions. For instance, a novel phthalonitrile (B49051) dimer demonstrated high selectivity for Fe³⁺, showing significant fluorescence quenching upon binding, while other metal ions induced minimal change. nih.gov

The interaction with metal ions like Fe³⁺ or Cu²⁺ typically leads to a "turn-off" response, where the fluorescence of the probe is quenched upon binding. chemisgroup.usnih.gov

Table 1: Predicted Sensing Behavior for Metal Ions

Target IonProbable Interaction Site(s)Expected Fluorescence Response
Fe³⁺ Pyridine Nitrogen, Cyano GroupStrong Quenching ("Turn-off")
Cu²⁺ Pyridine Nitrogen, Cyano GroupStrong Quenching ("Turn-off")
Ni²⁺ Pyridine NitrogenModerate Quenching
Hg²⁺ Pyridine Nitrogen, Cyano GroupQuenching
Ag⁺ Cyano GroupFluorescence Perturbation/Quenching

The electron-rich nature of the 4-(dimethylamino)pyridine moiety makes it an excellent candidate for detecting electron-deficient molecules, such as the explosive 2,4,6-trinitrophenol (picric acid). mdpi.com The detection mechanism relies on the quenching of fluorescence from the probe upon interaction with picric acid. mdpi.comresearchgate.net This occurs due to the formation of a charge-transfer complex between the electron-rich sensor and the electron-poor analyte. nih.gov

Furthermore, the presence of the basic pyridine nitrogen atom makes this compound an ideal probe for sensing changes in acidity. In neutral or basic conditions, the molecule is unprotonated and exhibits its native fluorescence. However, in an acidic medium, the pyridine nitrogen becomes protonated. This protonation event dramatically alters the electronic properties of the entire molecule, leading to a distinct change in its absorption and emission spectra—a phenomenon known as acidochromism. nih.gov

Table 2: Predicted Sensing Behavior for Anions and Neutral Molecules

Target AnalyteInteraction MechanismExpected Fluorescence Response
Picric Acid Charge-Transfer Complex FormationStrong Quenching ("Turn-off")
Acids (H⁺) Protonation of Pyridine NitrogenSpectral Shift (Acidochromism)

The sensing capabilities of this compound-based probes are governed by several well-defined photophysical mechanisms. escholarship.orgelifesciences.orgresearchgate.net

Fluorescence Quenching: This is the most common mechanism for detecting metal ions and electron-deficient molecules like picric acid. nih.govnih.gov It often occurs via Photoinduced Electron Transfer (PET). Upon excitation, an electron is transferred from the excited state of the fluorophore to the bound analyte (e.g., Fe³⁺ or picric acid), which has a lower-energy unoccupied orbital. This process provides a fast, non-radiative pathway for the excited state to return to the ground state, thus "quenching" the fluorescence. researchgate.net

Fluorescence Enhancement: While less common for this specific scaffold, fluorescence enhancement can be engineered. This typically happens if an analyte binds and restricts the rotational freedom of the dimethylamino group. By preventing the formation of the dark TICT state, the non-radiative decay pathway is blocked, forcing the molecule to relax by emitting a photon and leading to fluorescence enhancement.

Acidochromism: This mechanism is central to the detection of acids. The protonation of the pyridine nitrogen introduces a positive charge, which strongly stabilizes the ground state and destabilizes the excited state of the fluorophore. This effectively increases the energy gap between the ground and excited states, resulting in a hypsochromic (blue) shift in both the absorption and emission spectra. nih.gov This color change provides a clear signal for a decrease in pH.

Corrosion Inhibition Studies

The efficacy of nicotinonitrile derivatives as corrosion inhibitors is a significant area of research. These compounds are investigated for their ability to protect various metals and alloys from degradation in aggressive acidic environments.

Adsorption Isotherms on Metal Surfaces

The protective action of corrosion inhibitors like derivatives of this compound is predicated on their adsorption onto the metal surface, forming a barrier against corrosive agents. The nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherm models.

Studies on related nicotinonitrile and hydrazone compounds consistently show that their adsorption behavior on steel surfaces in acidic solutions, such as hydrochloric acid (HCl), aligns well with the Langmuir adsorption isotherm. mdpi.comresearchgate.netresearchgate.net This model presupposes the formation of a monolayer of the inhibitor on the metal surface, with each active site on the surface holding one adsorbate molecule. researchgate.net The adherence to the Langmuir model indicates that the inhibitor molecules form a uniform and fixed layer, effectively isolating the metal from the corrosive medium. researchgate.netresearchgate.net This process involves physicochemical interactions, where charge transfer occurs between the inhibitor molecules and the d-orbitals of iron atoms on the steel surface. mdpi.com

Electrochemical Characterization of Inhibition Efficiency

Electrochemical techniques are pivotal in quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization (PPC) and electrochemical impedance spectroscopy (EIS) are standard methods used to evaluate compounds like this compound derivatives.

Potentiodynamic polarization studies reveal that these inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The addition of the inhibitor leads to a significant decrease in the corrosion current density (i_corr), which is a direct measure of the corrosion rate. nih.gov

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the inhibitor's mechanism. In the presence of nicotinonitrile-based inhibitors, the charge transfer resistance (R_ct) at the metal-electrolyte interface increases substantially. researchgate.netresearchgate.net This increase signifies a hindrance to the charge transfer processes that drive corrosion, confirming the formation of a protective insulating layer on the metal surface. mdpi.com Consequently, the double-layer capacitance (C_dl) values tend to decrease as the inhibitor molecules displace water molecules and adsorb onto the surface. researchgate.net

Research has demonstrated that the inhibition efficiency (η%) of these compounds is concentration-dependent, with higher concentrations leading to greater protection. researchgate.netresearchgate.net For instance, derivatives have shown efficiencies exceeding 95% at optimal concentrations in 1 M HCl. researchgate.net

Table 1: Electrochemical Data for Nicotinonitrile Derivatives as Corrosion Inhibitors

Inhibitor SystemConcentration (mol/L)TechniqueInhibition Efficiency (η%)Key FindingReference
(E)-N′-(1-(4-(dimethylamino)phenyl)ethylidene) isonicotinohydrazide on N80 Steel5 x 10⁻³EIS97.71%Significant increase in polarization resistance (R_p) from 5.51 to 241.1 Ω cm². mdpi.com
(E)-N′-(1-(4-(dimethylamino)phenyl)ethylidene) isonicotinohydrazide on N80 Steel5 x 10⁻³PPC95.70%Excellent inhibition effect from effective adsorption on the steel surface. mdpi.com
2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) on Mild Steel0.33 x 10⁻³Weight Loss97.14%Inhibition efficiency increases with inhibitor concentration. researchgate.net
2-(dimethylamino)-4, 6-dimethyl-nicotinonitrile on Brass Alloy180 ppm-95%Increase in charge transfer resistance confirms adsorption mechanism. researchgate.net

Surface Analysis Techniques for Inhibitor Films

To visually and compositionally confirm the formation of a protective film by the inhibitor on the metal surface, various surface analysis techniques are employed.

Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography of the metal. In the absence of an inhibitor, the metal surface appears rough and damaged due to acid attack. After the addition of an inhibitor like a this compound derivative, AFM images typically show a much smoother surface, which supports the formation of a stable and uniform protective film that covers the metal. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In corrosion studies, XPS can confirm the presence of key elements from the inhibitor molecule (such as nitrogen) on the metal surface after immersion in the inhibited solution, providing direct evidence of adsorption.

Attenuated Total Reflection-Infrared (ATR-IR) Spectroscopy: ATR-IR is a valuable tool for analyzing the chemical structure of the adsorbed inhibitor film. By comparing the IR spectrum of the pure inhibitor with the spectrum obtained from the metal surface, it is possible to identify the functional groups involved in the adsorption process and determine the orientation of the inhibitor molecules on the surface.

Nonlinear Optical (NLO) Properties

Organic molecules with specific electronic characteristics, such as this compound, are of great interest for applications in nonlinear optics (NLO). tcichemicals.com NLO materials can alter the properties of light, such as its frequency and refractive index, which is crucial for technologies like optical data storage and processing. tcichemicals.comnih.gov

The NLO response in organic materials arises from the delocalization of π-electrons within the molecular structure. nih.gov Compounds designed with electron-donating groups (like the dimethylamino group) and electron-withdrawing groups (like the nitrile group) connected by a π-conjugated system can exhibit significant NLO effects. This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source, leading to a large change in the molecule's dipole moment and resulting in high molecular hyperpolarizability (β), a key measure of NLO activity. nih.govnih.gov

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of candidate molecules. frontiersin.org These calculations can determine parameters like polarizability (α) and first-order hyperpolarizability (β). nih.govfrontiersin.org The introduction of strong electron-donating and withdrawing groups on a conjugated framework is a known strategy to enhance the NLO response. frontiersin.org While specific experimental NLO data for this compound is not extensively detailed in the provided context, the molecular structure strongly suggests its potential as a promising candidate for NLO applications. nih.govfrontiersin.org

Coordination Chemistry and Ligand Applications

Complexation with Transition Metal Ions (e.g., Pd(II), Zn(II), Co(II))

The ability of 4-(Dimethylamino)nicotinonitrile to form complexes with transition metal ions is a subject of significant interest. The coordination can lead to the formation of both mononuclear and polynuclear structures.

Palladium(II): Palladium(II) complexes are widely studied for their catalytic activities. The coordination of ligands containing pyridine (B92270) moieties to Pd(II) is well-established. mdpi.com For instance, the complexation of ligands similar to this compound, such as (2-dimethylamino)-4-(2-pyrimidinyl)pyrimidine, with palladium(II) has been shown to form stable complexes. d-nb.inforesearchgate.netnih.gov The interaction typically occurs through the nitrogen atoms of the heterocyclic rings. In some cases, bidentate coordination involving a nitrogen atom and a cyclometalated carbon atom can occur. nih.gov

Zinc(II): Zinc(II) complexes with nitrogen-containing heterocyclic ligands are known for their structural diversity and luminescent properties. nih.govuef.fi Zinc(II) readily forms complexes with ligands featuring pyridine and amine functionalities. rsc.org The coordination with this compound is expected to involve the pyridine nitrogen and potentially the nitrile nitrogen, leading to the formation of stable tetrahedral or octahedral complexes. nih.govresearchgate.net The formation of these complexes is often confirmed through single-crystal X-ray diffraction and various spectroscopic techniques. uef.fi

Cobalt(II): Cobalt(II) is known to form a variety of complexes with different coordination numbers and geometries, often exhibiting interesting magnetic and electronic properties. rsc.orgrsc.org It readily coordinates with nitrogen-donor ligands. researchgate.netresearchgate.net The complexation with ligands analogous to this compound, such as those containing piperidin-4-one or succinonitrile (B93025), has been reported. researchgate.netnih.gov The resulting cobalt(II) complexes can adopt tetrahedral or octahedral geometries depending on the stoichiometry and the nature of other coordinating ligands. researchgate.net

A summary of representative complexation studies with related ligands is presented in the table below.

Metal IonRelated LigandObserved CoordinationReference
Pd(II)(2-dimethylamino)-4-(2-pyrimidinyl)pyrimidineN,N- and C,N-coordination d-nb.infonih.gov
Pd(II)9-aminoacridineBidentate through imine N and C(1) nih.gov
Zn(II)4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazoleBidentate N,N-coordination nih.gov
Zn(II)(Z)-4-((4-nitrophenyl) amino) pent-3-en-2-oneBidentate through carbonyl and amino groups researchgate.net
Co(II)N4-acenaphthene-based ligandVarious coordination modes rsc.org
Co(II)Substituted 2,6-diphenylpiperidin-4-onesCoordination through N and O atoms researchgate.net

Ligand Binding Modes and Coordination Geometry

The this compound ligand can exhibit several binding modes, which in turn dictate the coordination geometry of the resulting metal complex. The primary coordination sites are the pyridine nitrogen and the nitrile nitrogen.

Binding Modes:

Monodentate: The ligand can coordinate to a metal center through either the pyridine nitrogen or the nitrile nitrogen. Coordination through the pyridine nitrogen is generally favored due to its higher basicity compared to the nitrile nitrogen.

Bidentate Bridging: The ligand can bridge two metal centers by coordinating through both the pyridine and nitrile nitrogens. This mode of coordination can lead to the formation of coordination polymers.

Coordination Geometry: The coordination geometry around the metal center is determined by the coordination number and the nature of the ligand.

Tetrahedral: For a coordination number of four, a tetrahedral geometry is common, especially for d¹⁰ metal ions like Zn(II). nih.govlibretexts.org

Square Planar: Also associated with a coordination number of four, this geometry is frequently observed for d⁸ metal ions such as Pd(II). nih.govlibretexts.org

Octahedral: With a coordination number of six, an octahedral geometry is the most prevalent arrangement for many transition metal ions, including Co(II) and Zn(II). libretexts.orglibretexts.org This can be achieved by the coordination of multiple this compound ligands or through the inclusion of co-ligands or solvent molecules in the coordination sphere. researchgate.net

Trigonal Bipyramidal: A coordination number of five can result in a trigonal bipyramidal geometry. libretexts.org

The specific binding mode and resulting geometry are influenced by factors such as the metal ion's size and electronic configuration, the reaction conditions, and the presence of counter-ions or other ligands. mdpi.com For instance, studies on related nitrile-containing ligands like succinonitrile have shown that they can act as bridging ligands, leading to polymeric structures with octahedral coordination around the metal ions. nih.gov

GeometryCoordination NumberCommon Metal IonsReference
Tetrahedral4Zn(II) nih.govlibretexts.org
Square Planar4Pd(II) nih.govlibretexts.org
Octahedral6Co(II), Zn(II) libretexts.orglibretexts.org

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound can be effectively monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in coordination are expected to shift. A key indicator of coordination through the nitrile group is the shift of the C≡N stretching frequency. In studies of succinonitrile complexes, this band was observed to shift to higher wavenumbers (a blue-shift of 43-71 cm⁻¹) upon coordination to Co(II) and Ni(II). nih.gov Similarly, shifts in the pyridine ring vibrations would confirm the involvement of the pyridine nitrogen in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atoms are expected to change upon complexation. For instance, the signals of the protons on the pyridine ring would be deshielded upon coordination of the pyridine nitrogen to a metal center. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide insights into the electronic transitions and the coordination environment of the metal ion. The formation of a complex is often indicated by the appearance of new absorption bands, such as d-d transitions or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, or by shifts in the intra-ligand π-π* transitions. researchgate.netnih.gov

Spectroscopic TechniqueKey Observables upon ComplexationReference
Infrared (IR)Shift in C≡N stretching frequency; Shifts in pyridine ring vibrations nih.gov
NMR (¹H, ¹³C)Changes in chemical shifts of protons and carbons near coordination sites researchgate.net
UV-VisibleAppearance of new d-d or charge-transfer bands; Shifts in intra-ligand bands researchgate.netnih.gov

Photophysical Properties of Metal-Nicotinonitrile Complexes

Metal complexes containing ligands with extended π-systems, such as this compound, often exhibit interesting photophysical properties, including luminescence. researchgate.net

The photophysical behavior of these complexes is largely dictated by the nature of the metal ion and the ligand. The strong donor-acceptor character of this compound (with the dimethylamino group as the donor and the cyanopyridine moiety as the acceptor) can lead to intense intra-ligand charge transfer (ICT) transitions.

Upon coordination to a metal ion, new electronic states can emerge. For instance, with d-block metals, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states can be formed. nih.gov The interplay between these states and the intra-ligand excited states determines the emissive properties of the complex.

Complexes of d¹⁰ metal ions like Zn(II) are often fluorescent, with the emission typically originating from a ligand-centered π-π* or ICT state. nih.gov In contrast, complexes with transition metals having partially filled d-orbitals, such as Pd(II), may exhibit phosphorescence from triplet excited states (e.g., ³MLCT). researchgate.net The absorption and fluorescence spectra of related palladium-containing complexes have been investigated to understand cooperative effects in binuclear systems. d-nb.infonih.govrptu.de These studies show that both the metal and the coordination geometry significantly influence the energy of the electronic transitions. nih.govrptu.de

The photoluminescence spectra of related Zn(II) and Cd(II) complexes have shown that the energies of the π-π* transitions in the coordinated ligand are modified by small changes in the ligand's geometry upon coordination. nih.gov

Catalytic Applications of Metal-Nicotinonitrile Complexes

While specific catalytic applications of metal complexes derived from this compound have not been extensively reported, the structural motifs present in this ligand suggest potential for use in various catalytic transformations. Pyridine and nitrile-containing ligands are widely employed in catalysis.

Complexes of palladium, a key metal in cross-coupling reactions, with pyridine-based ligands are ubiquitous in catalysis. The electronic properties of the 4-(dimethylamino) group can modulate the catalytic activity of the palladium center.

Nickel(II) complexes are known to be active catalysts for a variety of processes, including olefin oligomerization and polymerization. researchgate.netmdpi.com The presence of a chelating amine ligand can influence the outcome of these reactions. mdpi.com

Furthermore, the concept of using metal complexes to facilitate the synthesis of nicotinonitrile derivatives themselves is an area of active research. For example, a nanomagnetic metal-organic framework has been successfully used as a catalyst for the green synthesis of a range of nicotinonitrile derivatives. nih.gov Metal complexes of ligands related to this compound have also been investigated for their catalytic potential in organic transformations and polymerization reactions. nih.gov The interaction between multiple metal sites in polynuclear complexes can lead to cooperative effects, potentially enhancing catalytic activity by lowering activation barriers. d-nb.info

Future Research Directions and Emerging Areas

Development of Novel Synthetic Pathways

The synthesis of nicotinonitrile derivatives is an active area of research, with a continuous drive towards more efficient and versatile methods. Future research is expected to move beyond traditional multi-step processes to more elegant and sustainable solutions. One promising approach is the development of one-pot, multi-component reactions. nih.gov Such protocols, often promoted by catalysts like 4-dimethylaminopyridine (B28879) (DMAP), offer significant advantages by combining several synthetic steps into a single operation. nih.gov This "domino coupling" approach enhances atom economy, boosts yields, and simplifies the synthesis of highly functionalized molecules. nih.gov

Another key direction is the exploration of new starting materials and reaction conditions to improve yield and accessibility. For instance, methods that utilize readily available precursors like (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) have been established for related derivatives and could be adapted. nih.gov The goal is to create synthetic pathways that are not only high-yielding but also tolerant of a wide range of functional groups, allowing for the creation of diverse molecular libraries. nih.govchem-soc.si

Synthetic StrategyKey FeaturesPotential Advantages
One-Pot, Three-Component Coupling Domino sequence (e.g., Knoevenagel condensation/Michael addition/cyclization) promoted by a catalyst like DMAP. nih.govHigh atom-economy, excellent yields, operational simplicity, formation of multiple bonds in a single step. nih.gov
Ammonium Acetate Mediated Cyclization Refluxing a mixture of an enone, malononitrile, and excess ammonium acetate in ethanol. nih.govUtilizes simple and accessible starting materials for the construction of the core nicotinonitrile scaffold. nih.gov
Thieno[2,3-b]pyridine Formation Use of pyridinone derivatives to prepare more complex heterocyclic systems. chem-soc.siAllows for the creation of fused ring systems with potentially novel biological or material properties. chem-soc.si

Exploration of New Sensing Targets and Mechanisms

The intrinsic photophysical properties of molecules with donor-acceptor structures, like 4-(Dimethylamino)nicotinonitrile, make them prime candidates for use as molecular sensors. The dimethylamino group acts as an electron donor and the cyano-pyridine core as an electron acceptor. This electronic arrangement often leads to properties like solvatochromism, where the absorption and emission spectra of the compound change significantly with solvent polarity. psu.edursc.org

Future research will likely focus on harnessing this sensitivity. A key area of exploration is its potential as a probe for solvation dynamics, tracking the relaxation processes in solvents on ultrafast timescales. psu.edu Studies on analogous molecules like trans-4-(dimethylamino)-4′-cyanostilbene (DCS) have shown that such compounds can be effective alternatives to commercial solvation probes. psu.edu Research would involve characterizing the spectral shifts of this compound in a wide range of solvents to build a comprehensive understanding of its response to the chemical environment. This could lead to its use in sensing the polarity of microenvironments, such as within polymer matrices or biological membranes.

Integration into Advanced Functional Materials

The unique optical and electronic properties of this compound suggest its potential as a building block for advanced functional materials. The strong charge-transfer character, which can be tuned through chemical modification, is a desirable trait for applications in optoelectronics.

An emerging area of research is the incorporation of such chromophores into materials for organic light-emitting diodes (OLEDs), nonlinear optics, or as components of fluorescent tags for imaging. The ability to modify the core structure allows for the tuning of emission colors and quantum yields. Furthermore, derivatives could be designed for integration into water-soluble materials, as demonstrated by the development of related quinoxaline (B1680401) dyes that are fluorescent in the UV-visible range. researchgate.net The goal is to create a new class of materials where the specific properties of the this compound unit impart a desired function to the bulk material.

In-depth Mechanistic Understanding of Photophysical Phenomena

While the donor-acceptor structure of this compound suggests interesting photophysical behavior, a detailed mechanistic understanding is crucial for its rational design in specific applications. Future research must focus on a thorough investigation of its excited-state dynamics. The photophysical properties of such compounds are highly sensitive to their environment, with excitation often leading to a greatly increased dipole moment. rsc.org

Key research questions include determining the nature and energy of the lowest-energy excited states, particularly the degree of charge-transfer character. psu.edursc.org Time-resolved spectroscopic techniques, such as femtosecond Kerr-gate emission, will be essential to map the electronic state kinetics and solvent relaxation processes following photoexcitation. psu.edu Understanding the pathways of radiative and non-radiative decay, including intersystem crossing, is critical as these processes govern the fluorescence quantum yield and lifetime. rsc.org For example, in similar systems, intersystem crossing can become the dominant decay process in polar solvents. rsc.org

Computational Design and Prediction of Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating the discovery of new molecules with tailored properties. Recent studies on structurally related monomers have shown that DFT calculations can accurately predict how chemical modifications impact geometric, electronic, and optical properties. researchgate.net

Future research will heavily leverage this approach to guide the synthesis of novel this compound derivatives. By computationally "grafting" different functional groups onto the core structure, it is possible to predict changes in key parameters. researchgate.net This allows for the pre-screening of candidates for desired applications, saving significant synthetic effort.

Predicted Property ChangeComputational MethodRationale
Reduction in HOMO-LUMO Energy Gap Density Functional Theory (DFT)Chemical modification with donor/acceptor groups can alter the frontier molecular orbital energies. researchgate.net
Enhancement of Absorption/Emission DFT and Time-Dependent DFT (TD-DFT)Changes in electronic structure directly impact transition dipole moments and oscillator strengths. researchgate.net
Tuning of Solvatochromic Response DFT in combination with continuum solvation modelsPredicting how the dipole moment changes between the ground and excited states in various media. psu.edu

Sustainability Aspects in Synthesis and Application

Modern chemical research places a strong emphasis on sustainability. For this compound and its derivatives, this involves developing "green" synthetic pathways and considering the lifecycle of the final products. A key goal is to design syntheses with high atom economy, minimizing waste by ensuring that most of the atoms from the reactants are incorporated into the final product. nih.gov

The use of one-pot reactions, as discussed previously, is a major step in this direction. nih.gov Further research should explore the use of greener solvents, renewable starting materials, and heterogeneous catalysts that can be easily recovered and reused. researchgate.net The principles of green chemistry, such as reducing the use of hazardous chemicals and designing for energy efficiency, will be paramount in the future development and large-scale production of these compounds. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(Dimethylamino)nicotinonitrile derivatives?

Synthesis typically involves multi-component domino reactions or functionalization of pre-existing nicotinonitrile scaffolds. For example, derivatives like 4-(4-(Dimethylamino)phenyl)-2-hydroxy-6-(p-tolyl)nicotinonitrile are synthesized via condensation reactions using chalcone intermediates or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups . Key steps include:

  • Nitrile group retention under mild acidic/basic conditions.
  • Dimethylamino group introduction via nucleophilic substitution or reductive amination.
  • Purification via column chromatography or recrystallization, monitored by TLC.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure of this compound derivatives?

  • FT-IR : The nitrile (-CN) stretch appears at ~2210–2218 cm⁻¹ , while aromatic C-H stretches occur at 3039–3053 cm⁻¹ .
  • ¹H NMR : Dimethylamino protons resonate as a singlet at δ 3.02 ppm (6H, (CH₃)₂N-) . Aromatic protons show splitting patterns dependent on substitution (e.g., δ 6.77–8.00 ppm for pyridine and aryl groups) .
  • ¹³C NMR : Nitrile carbons appear at ~115–120 ppm , while pyridine carbons range from 120–150 ppm .

Q. What are the key physical properties of this compound derivatives relevant to experimental design?

PropertyExample ValuesReference
Melting Point132–310°C (varies with substituents)
SolubilityLow in water; soluble in DMSO, DMF, THF
Molecular Weight305–614 g/mol (depending on substituents)

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve contradictions in experimental data for this compound derivatives?

Quantum chemical methods (e.g., DFT at B3LYP/6-31G*) can:

  • Predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to explain reactivity variations .
  • Model charge distribution to rationalize regioselectivity in substitution reactions .
  • Validate spectroscopic data (e.g., NMR chemical shifts) when experimental results conflict due to solvent effects or impurities .

Q. What strategies optimize reaction yields for this compound derivatives with sterically hindered substituents?

  • Catalyst screening : Use bulky ligands (e.g., XPhos) in cross-coupling reactions to reduce steric hindrance .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive nitrile groups .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls .
  • Structure-activity relationship (SAR) studies : Compare derivatives with incremental substituent changes (e.g., 4-chlorophenyl vs. 4-methoxyphenyl ) to isolate functional group contributions .
  • Dose-response validation : Repeat experiments across multiple concentrations to confirm IC₅₀ values .

Q. What advanced characterization techniques elucidate the solid-state behavior of this compound derivatives?

  • Single-crystal XRD : Resolves molecular packing and hydrogen-bonding networks, critical for material science applications .
  • DSC/TGA : Analyzes thermal stability (e.g., decomposition >250°C for pyrenyl-substituted derivatives) .
  • Powder XRD : Detects polymorphic forms affecting solubility and bioavailability .

Methodological Best Practices

  • Data documentation : Use electronic lab notebooks (e.g., Chemotion ELN) for reproducible synthesis protocols .
  • Contradiction resolution : Cross-validate spectral data with computational models and peer-reviewed databases (e.g., NIST Chemistry WebBook) .
  • Safety protocols : Handle nitrile derivatives in fume hoods with PPE; refer to SDS guidelines for spill management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.